
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that is present in many biologically active natural products . It has been a popular scaffold to explore when designing drugs .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves directed C–H arylation and transamidation chemistry . In this process, palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “this compound”, is complex . The benzofuran core is a key heterocycle in these structures .Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions. For instance, novel benzofuran-2-carboxamide ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Physical And Chemical Properties Analysis
Benzofuran and its derivatives are versatile and have unique physicochemical properties . They are present in many drugs and have become an important basis for medicinal chemistry .Scientific Research Applications
Synthesis and Chemical Properties
- Diversity-Oriented Synthesis : A study by Han et al. (2014) developed a two-step, diversity-oriented synthesis process for highly functionalized benzofuran-2-carboxamides. This process involves the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction, providing moderate to good yields of the desired compounds (Han, Wu, & Dai, 2014).
- Antimicrobial and Anti-Inflammatory Activity : Lavanya, Sribalan, and Padmini (2017) synthesized new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, evaluating their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using various techniques including NMR, IR, Mass, and X-ray crystallography (Lavanya, Sribalan, & Padmini, 2017).
- Molecular Docking Studies : Sagaama et al. (2020) conducted structural optimization, molecular docking analysis, and investigated the electronic and vibrational properties of benzofuran-carboxylic acids derivatives using DFT calculations. The study also explored their biological activities through molecular docking analysis, indicating potential inhibitor effects against cancer and microbial diseases (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).
Biological Applications and Evaluations
- Antiproliferative Effects on Tumor Cell Lines : Hranjec et al. (2013) synthesized novel heterocyclic derivatives of benzofuran-2-carboxamides and evaluated their in vitro antiproliferative effects on tumor cell lines. Certain compounds showed selectivity and induced apoptosis or acted through mechanisms other than apoptosis (Hranjec, Sović, Ratkaj, Pavlović, Ilić, Valjalo, Pavelić, Kraljević Pavelić, & Karminski-Zamola, 2013).
- Fluorescent Chemosensor for Fe3+ Ions : Madhu, Sivakumar, Sribalan, and Arumugam (2022) developed a benzofuran glycinamide-based chemosensor for the selective and sensitive detection of Fe3+ ions, demonstrating an "on-off" fluorescence response. This chemosensor exhibited a very low limit of detection and a 1:1 binding stoichiometry with Fe3+ ions (Madhu, Sivakumar, Sribalan, & Arumugam, 2022).
Mechanism of Action
The benzofuran core is present in many biologically active natural products and has become an important basis for medicinal chemistry .
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .
Future Directions
Benzofuran compounds, including “3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide”, have potential applications in many aspects, making these substances potential natural drug lead compounds . There is considerable interest in novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin and leptin signaling pathways . By inhibiting PTP1B, this compound can enhance insulin sensitivity and has potential therapeutic applications in the treatment of type II diabetes . The nature of this interaction involves the binding of the compound to the active site of PTP1B, thereby inhibiting its enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In adipocytes and hepatocytes, this compound has been observed to enhance insulin signaling, leading to improved glucose uptake and metabolism . Additionally, this compound influences cell signaling pathways by modulating the activity of key signaling molecules such as Akt and AMPK. This modulation results in altered gene expression patterns that favor enhanced metabolic activity and reduced inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PTP1B . The compound binds to the catalytic site of PTP1B, preventing the dephosphorylation of its substrates. This inhibition leads to sustained activation of insulin receptor signaling pathways, promoting glucose uptake and metabolic regulation . Additionally, this compound may interact with other biomolecules, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity against PTP1B over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in insulin sensitivity and metabolic function in cell culture models . The compound may undergo gradual degradation, which could influence its long-term efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively enhances insulin sensitivity and glucose metabolism without significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and alterations in lipid metabolism . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PTP1B . By inhibiting PTP1B, the compound influences insulin signaling pathways, leading to enhanced glucose uptake and metabolism . Additionally, this compound may affect other metabolic enzymes and cofactors, contributing to its overall metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and cellular membranes, where it can exert its biochemical effects . The distribution of this compound is crucial for its efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PTP1B and other biomolecules . The compound may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence cellular processes related to protein folding and signaling . Post-translational modifications and targeting signals may play a role in directing the compound to its specific subcellular locations.
properties
IUPAC Name |
3-[(2-benzylsulfanylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-24-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFJWAFZKURBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

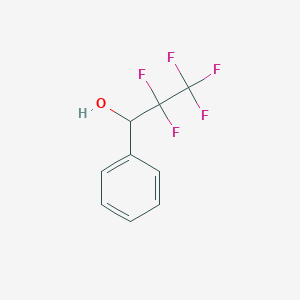
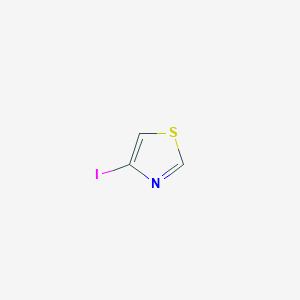
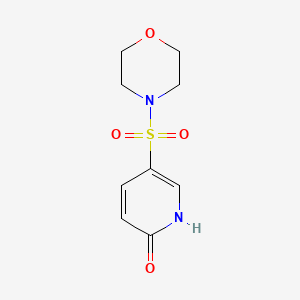
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2948399.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2948400.png)

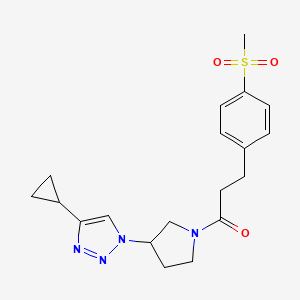
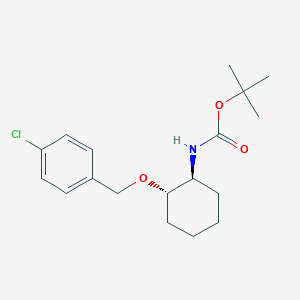
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2948406.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948408.png)
![1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2948410.png)
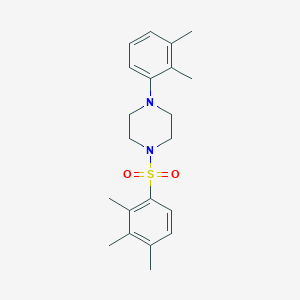
![2-{[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2948415.png)